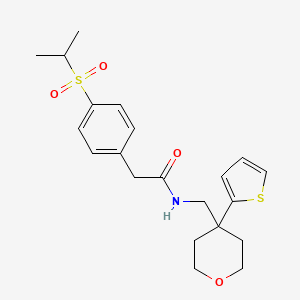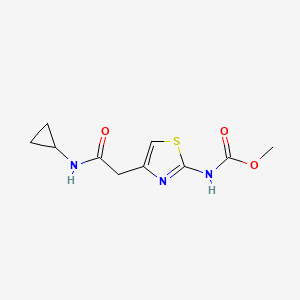
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazol-2-ylcarbamates and benzo[d]thiazol-2-ylcarbamates are classes of compounds that have been synthesized and evaluated for various biological activities . They are characterized by a bicyclic ring system with electron-rich sulfur and nitrogen atoms .
Synthesis Analysis
These compounds are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds such as N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structures of these synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions and subsequent treatment with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically confirmed by their C, H, and N analysis and the structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Mécanisme D'action
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects through inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, possibly through its effects on cholinergic neurotransmission. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several advantages for use in lab experiments. It is a well-characterized compound with known properties and mechanisms of action. Additionally, it is readily available and relatively inexpensive. However, there are also some limitations to its use. This compound has been found to have some toxicity in animal models, which may limit its use in certain experiments. Additionally, it may not be suitable for use in certain cell types or experimental systems.
Orientations Futures
There are several future directions for research on Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biochemical and physiological processes. Finally, there is a need for the development of new and improved analogs of this compound with enhanced properties and reduced toxicity.
Méthodes De Synthèse
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate can be synthesized through a series of chemical reactions. The starting material is 2-aminothiazole, which is reacted with ethyl chloroformate to form ethyl (2-aminothiazol-4-yl) carbamate. This intermediate is then reacted with cyclopropylamine and sodium hydride to form the desired product, this compound.
Applications De Recherche Scientifique
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has been extensively used in scientific research as a tool to study various biochemical and physiological processes. It has been found to have significant effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been used to study the role of cholinergic neurotransmission in the central nervous system. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-16-10(15)13-9-12-7(5-17-9)4-8(14)11-6-2-3-6/h5-6H,2-4H2,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIYGRQGAAFTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide](/img/structure/B2792589.png)
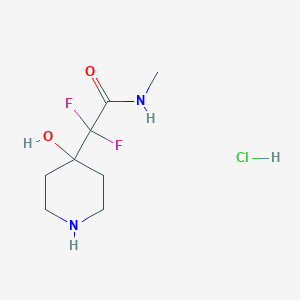


![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)
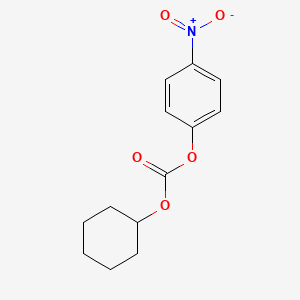


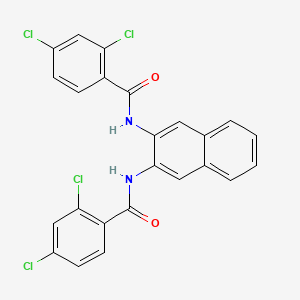

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)

